molecular formula C24H28N2O2 B4777170 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 931586-31-1

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B4777170
CAS No.: 931586-31-1
M. Wt: 376.5 g/mol
InChI Key: GGEZLRWSCGBGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 5 and 5. At position 4, a piperazine ring is attached via a methyl linker, with the piperazine nitrogen further substituted by a 2,5-dimethylphenyl group. This structural motif is significant in medicinal chemistry due to coumarin’s intrinsic bioactivity (e.g., anticoagulant, anti-inflammatory properties) and the piperazine moiety’s role in modulating receptor interactions, particularly in the central nervous system .

Synthetic protocols for analogous compounds (e.g., coumarin-piperazine hybrids) typically involve nucleophilic substitution or coupling reactions. For instance, related structures in were synthesized via alkoxy linkers using brominated intermediates and characterized via NMR and mass spectrometry (MS) .

Properties

IUPAC Name

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-16-5-6-18(3)21(12-16)26-9-7-25(8-10-26)15-20-14-23(27)28-22-13-17(2)11-19(4)24(20)22/h5-6,11-14H,7-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZLRWSCGBGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=O)OC4=CC(=CC(=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130677
Record name 4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931586-31-1
Record name 4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931586-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Linker Flexibility: The target compound’s methyl linker provides steric compactness compared to the butoxy (Compound 13, Ev8) or propoxy (Compound 10, Ev8) chains in coumarin analogs. Shorter linkers may enhance binding affinity by reducing conformational entropy .

Substituent Effects :

  • The 2,5-dimethylphenyl group on piperazine (target compound) contrasts with 3,4-dimethylphenyl (Compound 45, Ev6) and 2-methoxyphenyl (Compound 10, Ev8). Substituent position and electronic properties influence piperazine’s basicity and receptor selectivity .
  • Halogenated variants (e.g., 2-chlorophenyl in Compound 11, Ev8) demonstrate how electronegative groups modulate pharmacokinetics .

Synthetic Yields :

  • Coumarin derivatives with alkoxy linkers (Ev8) show moderate yields (54–75%), while sulfonamide derivatives (Ev2) achieve 65–80%, reflecting differing reaction efficiencies .

Physicochemical and Computational Insights

  • Melting Points : Alkoxy-linked coumarin derivatives (Ev8) exhibit lower melting points (e.g., 113–115°C for Compound 13) compared to sulfonamide analogs (164–168°C for Compound 22, Ev2), likely due to reduced hydrogen-bonding capacity in the former .
  • For example, the methyl linker may restrict rotational freedom, favoring specific receptor conformations .

Biological Activity

The compound 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one , with the CAS number 931586-31-1, belongs to a class of piperazine derivatives that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C24H28N2O2\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight376.5 g/mol
Molecular FormulaC24H28N2O2
LogP4.611
Water SolubilityLogSw -4.37

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Affinity Studies

Recent studies have demonstrated that derivatives of chromen-2-one compounds exhibit significant affinity for serotonin receptors. For instance, related compounds have shown Ki values in the nanomolar range for 5-HT1A receptors, suggesting potent agonistic properties .

Antitumor Activity

Research indicates that piperazine derivatives similar to the target compound exhibit antitumor properties. In cell viability assays, some derivatives have shown IC50 values as low as 20.2 μM against MCF-7 breast cancer cells . This suggests potential therapeutic applications in oncology.

Antichlamydial Activity

Another area of interest is the antichlamydial activity of compounds incorporating the piperazine moiety. Studies have shown that modifications to the phenyl group can enhance activity against Chlamydia infections, indicating a promising avenue for further research .

Study 1: Serotonin Receptor Interaction

A study published in MDPI explored a series of new derivatives based on chromen-2-one. Among these, one derivative exhibited a Ki value of 0.78 nM for the 5-HT1A receptor, highlighting its potential as a therapeutic agent in treating disorders related to serotonin dysregulation .

Study 2: Antitumor Efficacy

In a comparative study evaluating various piperazine-based compounds, one derivative showed significant cytotoxicity against K562 leukemia cells with an IC50 value of 9.3 μM. This underscores the antitumor potential of structurally similar compounds .

Study 3: Structure-Activity Relationship

Research focusing on structure-activity relationships (SAR) revealed that specific substitutions on the phenyl ring significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antichlamydial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Formation of the piperazine core via nucleophilic substitution or reductive amination.

Introduction of the 2,5-dimethylphenyl group via coupling reactions (e.g., Buchwald-Hartwig amination).

Methylation of the chromen-2-one scaffold at positions 5 and 7 using alkyl halides.

Final coupling of the piperazine and chromenone moieties via a Mannich reaction or alkylation .

  • Validation : Intermediate products should be characterized using TLC and LC-MS to confirm reaction progression.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., bond lengths like C(2)=C(11) = 1.3348 Å in analogous structures) .
  • HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35, pH 4.6) to assess purity and resolve impurities .
  • Elemental Analysis (CHNS) : Confirm elemental composition (e.g., deviation <0.4% for C, H, N) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :

  • Chromatographic Purification : Use flash chromatography with gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) for final product crystallization .
  • Impurity Profiling : Compare retention times against known impurities (e.g., unreacted piperazine derivatives) using HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C for Mannich reactions to balance kinetics and side-product formation .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps to reduce reaction time .
    • Validation : Monitor reaction progress via in-situ FTIR or LC-MS to identify bottlenecks .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Reassessment : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Structural Confirmation : Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., torsion angles in chromenone systems) .
  • Biological Replication : Conduct dose-response assays in triplicate under standardized conditions (e.g., pH 7.4 buffer) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the piperazine’s aryl group (e.g., 2,5-dimethyl vs. 4-chlorophenyl) and assess receptor binding .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on chromenone’s carbonyl reactivity .
    • Validation : Cross-validate computational results with experimental IC50_{50} values from kinase inhibition assays .

Q. How can advanced spectroscopic methods resolve stereochemical uncertainties?

  • Methodological Answer :

  • NOESY NMR : Identify spatial proximity of methyl groups on the chromenone and piperazine moieties .
  • Circular Dichroism (CD) : Confirm enantiomeric purity if chiral centers are introduced during synthesis .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours .
  • LC-MS Stability Monitoring : Track degradation products (e.g., hydrolyzed chromenone) over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.